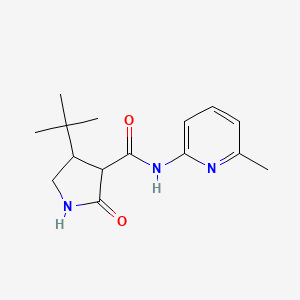
N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as MPPA, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its ability to interact with a wide range of biological systems, including enzymes, proteins, and cell membranes. MPPA has also been used in the synthesis of other compounds, such as peptides and peptidomimetics.
Applications De Recherche Scientifique
N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been used in a variety of scientific research applications, including drug discovery, drug delivery, and enzyme inhibition. It has been used to study the effects of various drugs on the human body, as well as to study the effects of various enzymes on the body. N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has also been used in the synthesis of peptides and peptidomimetics.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is not yet fully understood. However, it is known to interact with a variety of biological systems, including enzymes, proteins, and cell membranes. It has been shown to interact with the enzyme cytochrome P450, which is involved in the metabolism of various drugs. It has also been shown to interact with proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide are not yet fully understood. However, it has been shown to interact with a variety of biological systems, including enzymes, proteins, and cell membranes. It has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of various drugs. It has also been shown to interact with proteins involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in organic solvents. It also has a wide range of applications in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. It can be difficult to obtain pure samples of N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, and it can be difficult to control the amount of N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide used in experiments.
Orientations Futures
There are a variety of potential future directions for the use of N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide in scientific research. It could be used to study the effects of various drugs on the human body, as well as to study the effects of various enzymes on the body. It could also be used to develop new drugs or to study the effects of existing drugs on various biological systems. Additionally, it could be used to study the effects of various environmental toxins on the body. Finally, it could be used to study the effects of various compounds on the synthesis of peptides and peptidomimetics.
Méthodes De Synthèse
N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide can be synthesized from a variety of starting materials, including pyridine, methyl phenyl acetate, and azetidine-1-carboxylic acid. The synthesis process involves a series of reactions, including an aldol condensation, an aldol addition, and a dehydration reaction. The final product is a white solid that is soluble in organic solvents.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-2-3-7-15(12)18-16(20)19-10-14(11-19)21-13-6-4-8-17-9-13/h2-9,14H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOCUAFHBHSYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-3-yloxy)-N-(o-tolyl)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-chlorophenyl)-7-{[(4-chlorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B6430086.png)
![3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B6430096.png)
![2,3,5,6-tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6430101.png)
![N,N-dimethyl-4-{3-[(pyridazin-3-yl)amino]azetidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6430114.png)
![N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide](/img/structure/B6430118.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B6430126.png)
![3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B6430132.png)
![6-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B6430146.png)


![3-{[1-(3,4-dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6430185.png)
![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-amine](/img/structure/B6430188.png)
![4-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6430189.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6430195.png)